molecular formula C10H11N3O2S B2716545 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide CAS No. 1249572-37-9

1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B2716545
CAS No.: 1249572-37-9
M. Wt: 237.28
InChI Key: CWKUNUXGZOJCTR-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide (CAS 1249572-37-9) is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . It belongs to the pharmaceutically significant class of pyrazole-sulfonamides, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound serves as a valuable building block in organic synthesis and drug discovery research. The pyrazole-sulfonamide motif is a prominent structural component in numerous biologically active compounds and is extensively investigated for developing novel therapeutic agents . Research indicates that compounds featuring this core structure exhibit potent antiproliferative properties . Specifically, pyrazole-sulfonamide hybrids have demonstrated significant potential as apoptosis inducers in colorectal cancer cell lines, including HCT-116, HT-29, and the metastatic SW-620 line, showing activity through cell cycle arrest and migration reduction . Furthermore, the sulfonamide functional group is a well-known pharmacophore for inhibiting carbonic anhydrase (CA) isoenzymes . Inhibitors of these enzymes are relevant for researching various pathological conditions, and novel pyrazole-sulfonamide derivatives continue to be synthesized and evaluated for their inhibitory effects on these biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKUNUXGZOJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of 1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with sulfonyl chlorides. A common method includes dissolving 3-methyl-1H-pyrazole in dichloromethane and slowly adding chlorosulfonic acid under a nitrogen atmosphere. The mixture is then stirred at elevated temperatures, followed by purification steps such as extraction and chromatography to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors, such as topoisomerase II and various kinases, which are crucial for cancer cell proliferation. Studies have shown promising results in inhibiting cancer cell growth, making it a potential candidate for further development in cancer therapeutics.

Antileishmanial Activity

Recent studies have identified pyrazole derivatives, including this compound, as having antileishmanial properties. In vitro evaluations demonstrated that certain derivatives displayed activity against Leishmania infantum and Leishmania amazonensis, suggesting their potential use in treating leishmaniasis. For instance, specific derivatives exhibited IC50 values comparable to those of established treatments like pentamidine but with lower cytotoxicity .

Case Studies and Experimental Findings

Study Findings
Anticancer Evaluation The compound showed significant inhibition of cell proliferation in various cancer models, with mechanisms involving kinase inhibition.
Antileishmanial Activity Some derivatives demonstrated effective activity against Leishmania strains with IC50 values indicating lower toxicity compared to traditional drugs .

Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound is influenced by its sulfonamide group, which enhances its biological activity. The compound's mechanism typically involves:

  • Enzyme Inhibition : Targeting specific enzymes such as kinases and topoisomerases.
  • Cell Signaling Interference : Disruption of signaling pathways essential for cell survival and proliferation.

These mechanisms contribute to its effectiveness in both anticancer and antiparasitic applications.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Features
This compound C₁₀H₁₁N₃O₂S 241.24 3-Methylphenyl, sulfonamide Not available Discontinued; lab use only
1-Ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide C₁₆H₁₉N₅O₃S 361.42 Ethyl, 3-methoxybenzyl 1005553-67-2 Enhanced steric bulk; higher MW
4-Methyl-N-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide C₁₇H₁₅F₃N₃O₂S 390.38 Trifluoromethylbenzyl, methylbenzene 7167-25-1 Electron-withdrawing CF₃ group
1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide C₉H₈FN₃O₂S 241.24 4-Fluorophenyl 1249571-85-4 Fluorine enhances electronegativity
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide C₇H₁₁N₃O₂S 201.25 Cyclopropylmethyl 1521489-83-7 Bulky substituent; lower MW

Key Structural and Functional Differences

  • Substituent Effects: Electron-Donating vs. In contrast, the trifluoromethyl group in ’s compound is electron-withdrawing, improving resistance to oxidative metabolism but reducing solubility . Halogenated Analogues: The 4-fluorophenyl derivative () introduces electronegativity, which may enhance binding to polar enzyme active sites compared to the methyl group .
  • Synthetic Accessibility: Microwave-assisted synthesis () is noted for pyrazole-carbaldehydes, suggesting efficient routes for analogues with aldehyde intermediates. The target compound’s discontinued status () may reflect synthetic hurdles, such as low yields or purification challenges . Suzuki coupling is employed in for boronic acid intermediates, a method applicable to aryl-substituted pyrazoles .
  • Biological Relevance :

    • Bromine and tert-butyl groups in ’s optimized pyrazole-3-amines demonstrate improved bioactivity, hinting that bulkier substituents might enhance target affinity. The target compound’s methyl group may offer a balance between activity and toxicity .
    • Sulfonamide positioning: The 4-sulfonamide group in all compared compounds is critical for hydrogen bonding, as seen in enzyme inhibitor studies .

Biological Activity

1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide is a compound within the pyrazole class, noted for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenyl hydrazine with appropriate sulfonyl chlorides under controlled conditions. This method allows for the introduction of the sulfonamide group, which is crucial for the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds featuring the pyrazole structure can inhibit cell proliferation in various cancer cell lines such as breast (MDA-MB-231), lung (A549), and colon cancers (HCT-116) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduction of apoptosis
7d (similar structure)MDA-MB-23110.0Caspase-3 activation
11 (diphenyl derivative)SW-620TBDApoptosis and necrosis

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives exhibit significant anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The sulfonamide group enhances these effects by improving solubility and bioavailability .

Table 2: Anti-inflammatory Activity

CompoundModelIC50 (µg/mL)Mechanism of Action
This compoundRAW264.7 cellsTBDInhibition of TNF-alpha production
DiclofenacStandard Control54.65COX inhibition

The biological activity of this compound is largely attributed to its ability to modulate specific molecular targets involved in cancer progression and inflammation. The compound may induce apoptosis through the mitochondrial pathway, leading to increased caspase activity and cell cycle arrest . Additionally, its interaction with cyclooxygenase enzymes contributes to its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in MDA-MB-231 xenograft models.
  • Inflammatory Disorders : Another investigation showed that treatment with pyrazole sulfonamides reduced symptoms in animal models of rheumatoid arthritis by decreasing inflammatory markers.

Q & A

Q. How are contradictions between computational predictions and experimental bioactivity data reconciled?

  • Case Study : Predicted high binding affinity (docking score <−9 kcal/mol) but low in vitro activity may stem from solvation effects.
  • Mitigation :

MD simulations with explicit solvent models.

Free-energy perturbation (FEP) calculations .

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